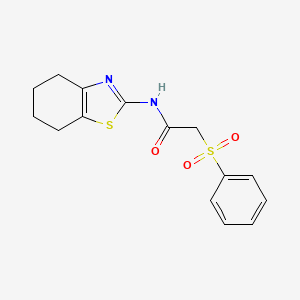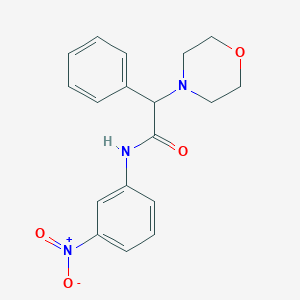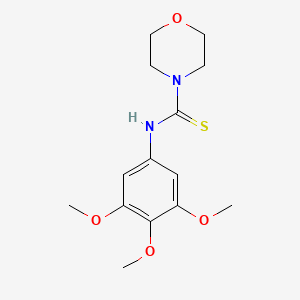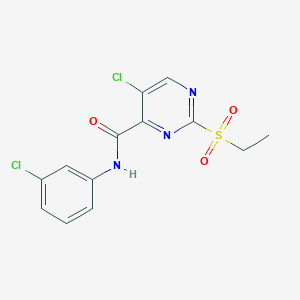
2-(phenylsulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-(phenylsulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTBA or NSC-39884 and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of PTBA is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. In cancer cells, PTBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. PTBA has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. In Alzheimer's disease, PTBA has been shown to inhibit the aggregation of amyloid beta peptide by binding to the peptide and preventing its aggregation.
Biochemical and Physiological Effects:
PTBA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In cancer cells, PTBA has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins. PTBA has also been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In Alzheimer's disease, PTBA has been shown to inhibit the aggregation of amyloid beta peptide, which is a hallmark of the disease.
Advantages and Limitations for Lab Experiments
PTBA has several advantages for lab experiments, including its high purity, stability, and availability. It is also relatively easy to synthesize, which makes it a cost-effective compound. However, there are some limitations to its use in lab experiments, including its low solubility in water and some organic solvents. This can make it challenging to work with, and it may require the use of specialized solvents or techniques.
Future Directions
There are several future directions for the study of PTBA, including its potential use in combination therapies for cancer treatment. PTBA has been shown to enhance the activity of other anticancer drugs, and it may have synergistic effects when used in combination with other compounds. PTBA may also have applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Further research is needed to fully understand the mechanism of action of PTBA and its potential applications in various fields.
Conclusion:
In conclusion, 2-(phenylsulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of PTBA has been achieved using various methods, and it has been studied for its potential use in cancer research, neurodegenerative diseases, and inflammation. PTBA has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the potential applications of PTBA in various fields.
Scientific Research Applications
PTBA has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, PTBA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. PTBA has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to inhibit the aggregation of amyloid beta peptide. Inflammation is another area where PTBA has been studied, and it has been shown to inhibit the production of pro-inflammatory cytokines.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-14(10-22(19,20)11-6-2-1-3-7-11)17-15-16-12-8-4-5-9-13(12)21-15/h1-3,6-7H,4-5,8-10H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIODLLSGITYYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-difluorophenyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B4393831.png)
![N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B4393836.png)
![2-[(2-bromobenzoyl)amino]-N-(3-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4393851.png)
![2-(4-chlorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393858.png)
![5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4393868.png)

![2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B4393874.png)

![4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4393903.png)


![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4393930.png)


